molecular formula C20H24N2O4S2 B2372212 2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923498-22-0

2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2372212
CAS RN: 923498-22-0
M. Wt: 420.54
InChI Key: IVPYPPGNJQHTOU-UHFFFAOYSA-N
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Description

2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H24N2O4S2 and its molecular weight is 420.54. The purity is usually 95%.
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Scientific Research Applications

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the specified compound, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in the treatment of glaucoma. Among these, certain compounds have shown promising ocular hypotensive effects, warranting clinical evaluation (Graham et al., 1989).

Heterocyclic Synthesis

Benzo[b]thiophen-2-yl-hydrazonoesters, synthesized from related compounds, have been utilized in the creation of a variety of heterocyclic compounds. These include pyrazole, isoxazole, pyrimidine, triazine, and other derivatives, highlighting the versatility of such compounds in synthetic chemistry (Mohareb et al., 2004).

Pharmacological Activities

A range of thiophene derivatives, similar to the specified compound, have been synthesized and tested for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds have shown high activity, compared to control substances like procaine amide and diazepam (Amr et al., 2010).

Inhibition of Cell Adhesion Molecules

Studies involving 3-alkoxybenzo[b]thiophene-2-carboxamides have demonstrated their ability to inhibit the expression of adhesion molecules like E-selectin and ICAM-1 on endothelial cells. This suggests potential anti-inflammatory applications, particularly in conditions where neutrophil adherence plays a role (Boschelli et al., 1995).

Deep Fuels Desulfurization

Related benzo[b]thiophene derivatives have been explored for their potential in deep desulfurization of fuels. This application is significant in the context of environmental protection and energy efficiency (Kędra-Królik et al., 2011).

Antiarrhythmic Activity

Certain sulfonamides, closely associated with the specified compound, have been identified as potent Class III antiarrhythmics. They exhibit effectiveness in both in vitro and in vivo settings, without affecting cardiac conduction (Ellingboe et al., 1992).

Detection Techniques in Chemical Sciences

Compounds structurally related to benzo[b]thiophene-2-sulfonamide have been used in developing selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols, which is crucial in chemical and biological sciences (Wang et al., 2012).

properties

IUPAC Name

2-(4-benzylsulfonylbutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c21-19(24)18-15-9-4-5-10-16(15)27-20(18)22-17(23)11-6-12-28(25,26)13-14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-13H2,(H2,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPYPPGNJQHTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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